

Technical Guide: Physicochemical Properties of Benzyltriethylammonium Tetrafluoroborate

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Compound of Interest

Compound Name: *Benzyltriethylammonium
tetrafluoroborate*

Cat. No.: *B051107*

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This technical guide provides essential information regarding the melting point of **Benzyltriethylammonium tetrafluoroborate**, a key parameter for its identification and purity assessment in a laboratory setting. The document outlines its reported melting point, other relevant physical properties, and a detailed, standardized experimental protocol for its accurate determination.

Quantitative Data Summary

The fundamental physicochemical properties of **Benzyltriethylammonium tetrafluoroborate** are presented below. The melting point is a critical indicator of the compound's purity.

Property	Data
Melting Point	115-116 °C[1][2]
Molecular Formula	C ₁₃ H ₂₂ BF ₄ N
Molecular Weight	279.13 g/mol [3]
Physical Form	Crystals
CAS Number	77794-93-5[3][4]
Assay (Purity)	≥98.0% (HPLC)

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point for **Benzyltriethylammonium tetrafluoroborate** is reliably achieved using the capillary method. This standard technique is widely accepted for crystalline organic solids and is recognized by various pharmacopeias.[\[1\]](#)

Objective: To accurately determine the temperature range over which the crystalline solid **Benzyltriethylammonium tetrafluoroborate** transitions to a liquid state.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar digital device) or a Thiele tube with a suitable heating liquid (silicone oil or liquid paraffin).
- Calibrated thermometer (graduated in intervals of 0.5 °C or less).
- Glass capillary tubes (sealed at one end).
- **Benzyltriethylammonium tetrafluoroborate** sample (finely powdered).
- Mortar and pestle.
- Spatula.

Procedure:

- Sample Preparation:
 1. Ensure the **Benzyltriethylammonium tetrafluoroborate** sample is thoroughly dried to remove any residual solvent or moisture, which can depress the melting point.[\[4\]](#)[\[5\]](#) A common method is drying in a vacuum desiccator over a suitable desiccant for 24 hours.[\[5\]](#)
 2. If the sample consists of coarse crystals, it must be ground into a fine, homogeneous powder using a clean, dry mortar and pestle.[\[4\]](#) This ensures uniform packing and efficient heat transfer.

3. Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down. The final packed column of the sample should be 2-4 mm in height.[5]

- Apparatus Setup and Measurement:

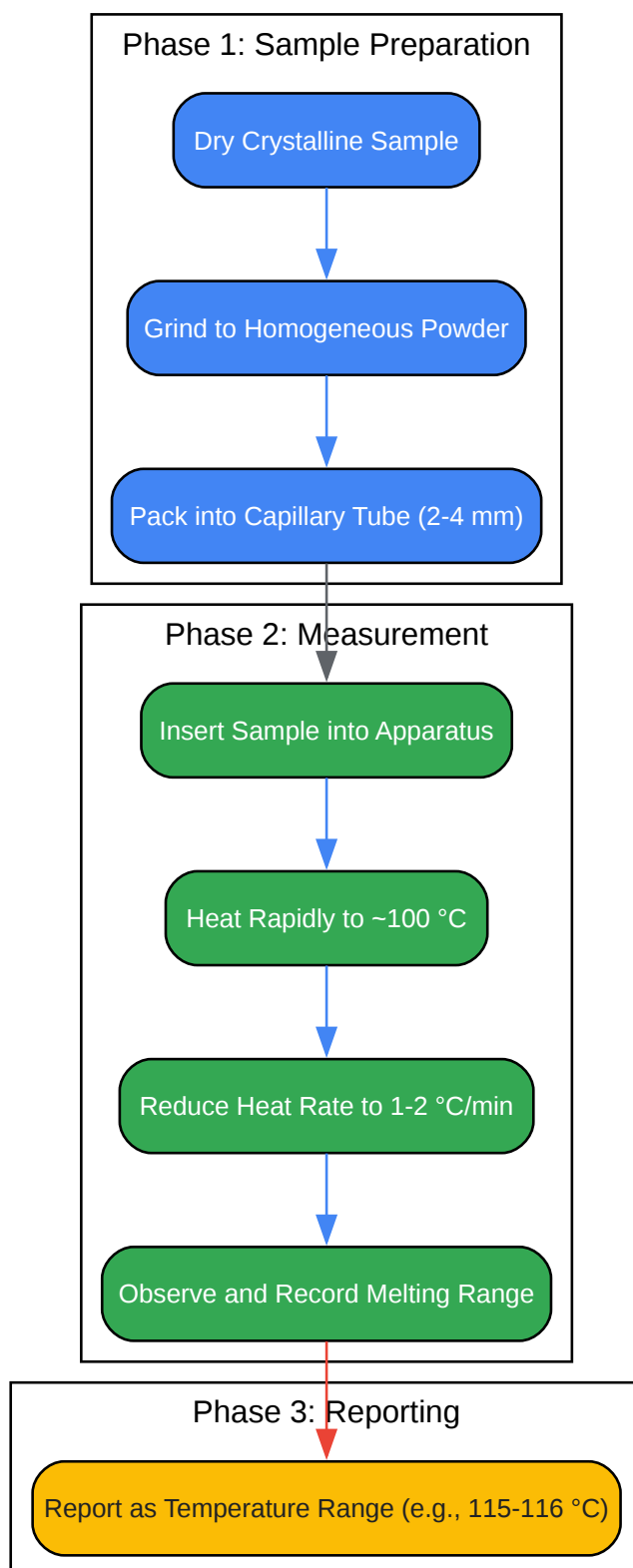
1. Place the packed capillary tube into the sample holder of the melting point apparatus.
2. Set the initial heating rate to be rapid (e.g., 10-20 °C/min) to approach the expected melting point quickly.[1] A preliminary, fast determination can save time if the approximate melting point is unknown.
3. When the temperature is approximately 10-15 °C below the expected melting point of 115 °C, reduce the heating rate to 1-2 °C per minute.[2][5] A slow heating rate is crucial for an accurate determination.
4. Observe the sample carefully through the magnifying lens.
5. Record the temperature at which the first sign of melting is observed (the substance begins to collapse or liquefy). This is the lower limit of the melting range.
6. Continue to observe and record the temperature at which the last solid particle disappears, resulting in a completely transparent liquid. This is the upper limit of the melting range.
7. The melting point is reported as the range between these two temperatures. For a pure substance, this range is typically narrow (0.5-1.0 °C).

- Confirmatory Runs:

1. Allow the apparatus to cool sufficiently before introducing a new sample.
2. Perform at least two separate measurements with fresh samples to ensure the reproducibility of the result.

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol is illustrated in the diagram below.



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Caption: A workflow diagram illustrating the key stages of melting point determination.

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